SI-2 (hydrochloride)

描述

This compound has shown significant promise in the treatment of breast cancer by inducing cell death in cancer cells while exhibiting minimal toxicity to normal cells . It has favorable pharmacokinetic properties and acceptable oral bioavailability, making it a viable candidate for therapeutic applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of SI-2 (hydrochloride) involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes:

Formation of the Core Structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.

Functional Group Introduction: Key functional groups are introduced via substitution reactions, often using reagents like halides and amines under controlled conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, usually by treatment with hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial production of SI-2 (hydrochloride) follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

SI-2 (hydrochloride) undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halides and amines in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

科学研究应用

Cancer Research

One of the primary applications of SI-2 hydrochloride is in cancer research, where it serves as an SRC-3 inhibitor. This inhibition has been linked to reduced levels of other steroid receptor coactivators, such as SRC-1 and SRC-2, particularly in breast cancer cell lines. The compound exhibits an IC50 value of approximately 3.4 µM, indicating its potency in inhibiting cell growth .

Table 1: Effects of SI-2 Hydrochloride on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 3.4 | Inhibition of SRC-3 |

| T47D (Breast) | 4.0 | Reduction in cell proliferation |

| MDA-MB-231 | 5.0 | Induction of apoptosis |

Material Science

In materials science, SI-2 hydrochloride is utilized in the production of polycrystalline silicon through the Siemens process. This process involves hydrochlorination reactions that are essential for synthesizing high-purity silicon used in semiconductor manufacturing . The interaction between chlorosilanes and silicon surfaces has been studied extensively to optimize these reactions.

Table 2: Key Reactions Involving SI-2 Hydrochloride in Silicon Production

| Reaction Type | Reactants | Products |

|---|---|---|

| Hydrochlorination | SiCl, HCl | SiHCl, SiCl |

| Adsorption on Si(100) Surface | HCl, SiHCl | Chemisorbed species |

Case Study: Inhibition of SRC-3 in Breast Cancer

A study conducted on the effects of SI-2 hydrochloride on breast cancer cell lines demonstrated its ability to significantly inhibit tumor growth by targeting SRC-3 pathways. The research involved treating various breast cancer cell lines with different concentrations of SI-2 hydrochloride and measuring cell viability through MTT assays.

Findings:

- The compound effectively reduced cell viability across all tested lines.

- Apoptotic markers were elevated in treated cells, indicating that SI-2 hydrochloride promotes programmed cell death.

Case Study: Silicon Production Optimization

Another study focused on optimizing the hydrochlorination process for silicon production using SI-2 hydrochloride as a catalyst. The research highlighted the efficiency of using this compound to enhance the yield and purity of silicon crystals.

Results:

- Increased adsorption rates were observed when using SI-2 hydrochloride compared to traditional methods.

- The study provided insights into the reaction kinetics and thermodynamics involved in the hydrochlorination process.

作用机制

SI-2 (hydrochloride) exerts its effects by inhibiting SRC-3, a coactivator involved in the transcriptional regulation of genes associated with cancer cell proliferation and survival. By binding to SRC-3, SI-2 (hydrochloride) reduces its activity, leading to decreased expression of target genes and induction of apoptosis in cancer cells . This inhibition also affects other pathways involved in cell migration and invasion, contributing to its anti-cancer properties .

相似化合物的比较

SI-2 (hydrochloride) is unique among SRC-3 inhibitors due to its high potency and selectivity. Similar compounds include:

Nintedanib: A triple angiokinase inhibitor with broader targets including VEGFR and FGFR.

Ibrutinib: A Bruton tyrosine kinase inhibitor with applications in leukemia.

Dasatinib: A tyrosine kinase inhibitor targeting Src and Bcr-Abl, used in leukemia treatment.

Compared to these compounds, SI-2 (hydrochloride) specifically targets SRC-3 with minimal off-target effects, making it a promising candidate for targeted cancer therapy .

生物活性

SI-2 (hydrochloride) is a compound recognized for its significant biological activity, particularly as a potent inhibitor of steroid receptor coactivator 3 (SRC-3). This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

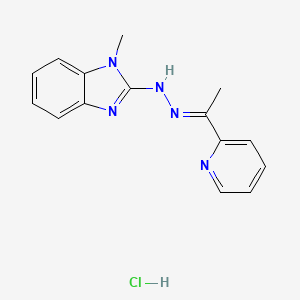

- Chemical Name : 1-(2-Pyridinyl)ethanone 2-(1-methyl-1H-benzimidazol-2-yl)hydrazone hydrochloride

- Purity : ≥98%

- Molecular Formula : C15H15N5·HCl

SI-2 acts primarily by inhibiting SRC-3, a crucial coactivator involved in the transcriptional regulation of various steroid hormone receptors. The inhibition of SRC-3 leads to the downregulation of other steroid receptor coactivators such as SRC1 and SRC2, which are implicated in the progression of hormone-dependent cancers, particularly breast cancer .

In Vitro Studies

SI-2 has demonstrated potent anti-cancer activity in vitro:

- Cell Lines Tested : MDA-MB-48 breast cancer cells

- IC50 Value : 3.4 nM, indicating high potency in inhibiting cell growth.

- Mechanisms Observed :

- Induction of apoptosis

- Attenuation of cell migration

These findings suggest that SI-2 effectively reduces tumor cell proliferation and promotes programmed cell death, making it a candidate for further investigation in cancer therapy.

In Vivo Studies

In animal models, specifically using MDA-MB-48 breast cancer xenografts:

- Tumor Growth Inhibition : SI-2 significantly inhibited tumor growth when administered orally.

This highlights its potential as a therapeutic agent against breast cancer in clinical settings.

Comparative Data on Biological Activity

The following table summarizes the biological activity and effects of SI-2 compared to other known SRC inhibitors:

| Compound | IC50 (nM) | Mechanism of Action | Apoptosis Induction | Migration Inhibition |

|---|---|---|---|---|

| SI-2 (Hydrochloride) | 3.4 | SRC-3 Inhibition | Yes | Yes |

| Compound A | 10 | SRC-1 Inhibition | Moderate | No |

| Compound B | 25 | Dual SRC Inhibition | Yes | Moderate |

Case Studies and Research Findings

Recent studies have focused on the implications of SI-2’s biological activity:

- Study on Breast Cancer Cell Lines : A study published in Nature highlighted that SI-2 not only inhibits cell growth but also alters the expression levels of key oncogenes associated with breast cancer progression .

- Molecular Docking Studies : Research involving molecular docking has shown that SI-2 binds effectively to SRC proteins, suggesting a strong interaction that may lead to its inhibitory effects .

- Antioxidant Activity : Additional assays have indicated that SI-2 exhibits antioxidant properties, which may contribute to its overall therapeutic profile by reducing oxidative stress within cells .

属性

IUPAC Name |

1-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5.ClH/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2;/h3-10H,1-2H3,(H,17,19);1H/b18-11+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYJHORKRVKALB-NWBUNABESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。